molecular formula C14H10F2N2 B2879353 2-(3,4-difluorophenyl)-3H-isoindol-1-imine CAS No. 717119-59-0

2-(3,4-difluorophenyl)-3H-isoindol-1-imine

Cat. No.: B2879353
CAS No.: 717119-59-0
M. Wt: 244.245
InChI Key: VHNAONYYXQWHGT-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is an organic compound that features a difluorophenyl group attached to an isoindoline core

Mechanism of Action

Target of Action

The primary target of 2-(3,4-Difluorophenyl)isoindolin-1-imine is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

These pathways play key roles in various neurological processes, including motor control, reward, and the reinforcement of behaviors .

Pharmacokinetics

In silico analysis suggests that isoindolines, in general, have favorable pharmacokinetic parameters

Result of Action

One isoindoline derivative was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-(3,4-Difluorophenyl)isoindolin-1-imine may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-difluorophenyl)-3H-isoindol-1-imine typically involves the reaction of 3,4-difluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and involves heating the mixture to facilitate the formation of the isoindoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is unique due to its isoindoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups, making it valuable for specific applications in medicinal chemistry and materials science .

Biological Activity

2-(3,4-Difluorophenyl)-3H-isoindol-1-imine is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiviral, antimicrobial, and enzyme inhibitory activities. The information is compiled from diverse research sources to present a well-rounded understanding of the compound's efficacy.

Chemical Structure and Properties

The chemical structure of this compound features a fluorinated phenyl group attached to an isoindole imine framework. The presence of fluorine atoms is known to enhance the lipophilicity and biological activity of compounds by modulating their interactions with biological targets .

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, studies on related imines have shown promising anti-HIV activity, with effective concentrations (EC50) in the micromolar range. The structural modifications, particularly the introduction of fluorine substituents, have been linked to improved potency against viral strains .

Table 1: Antiviral Potency of Related Compounds

CompoundEC50 (μM)Mechanism of Action
Compound A5.37Inhibition of integrase
Compound B4.50Disruption of viral entry
This compoundTBDTBD

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Compounds with similar structures have shown minimal inhibitory concentrations (MIC) ranging from 1 to 4 µg/mL against Staphylococcus aureus and other pathogens. The presence of hydrophobic substituents has been correlated with increased antimicrobial efficacy .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMIC (μg/mL)Compound Tested
Staphylococcus aureus1This compound
Bacillus subtilis2Similar Fluorinated Imines
Enterococcus faecalis1Similar Fluorinated Imines

Enzyme Inhibition

The enzyme inhibitory potential of this compound has also been explored. Specifically, its ability to inhibit tyrosinase has been investigated due to the enzyme's role in melanin synthesis and its relevance in cosmetic and therapeutic applications. Compounds exhibiting similar structures have demonstrated IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating strong inhibitory effects .

Table 3: Tyrosinase Inhibition Comparison

CompoundIC50 (μM)Reference Compound
This compoundTBDKojic Acid (24.09)
Analog A17.62Kojic Acid
Analog B0.08Kojic Acid

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Anti-HIV Study : A study evaluated a series of fluorinated imines for their anti-HIV activity, revealing that structural variations significantly impacted their potency against resistant strains . The introduction of fluorine at specific positions enhanced binding affinity and antiviral efficacy.
  • Antimicrobial Testing : Another investigation focused on the synthesis and testing of various derivatives against Gram-positive bacteria, confirming that fluorinated compounds exhibited superior antimicrobial properties compared to their non-fluorinated counterparts .

Properties

IUPAC Name

2-(3,4-difluorophenyl)-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2/c15-12-6-5-10(7-13(12)16)18-8-9-3-1-2-4-11(9)14(18)17/h1-7,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNAONYYXQWHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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